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molecular formula Cl3Ga B8806072 Gallium monochloride

Gallium monochloride

Cat. No. B8806072
M. Wt: 176.08 g/mol
InChI Key: UPWPDUACHOATKO-UHFFFAOYSA-K
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Patent
US06559309B2

Procedure details

1,4-benzodioxan-6-amine, Formula VIII, (160 g, 1.06 mol) is dissolved in dichloromethane (DCM, 2.4 L) and cooled in an ice bath to less than 10° C. Boron trichloride gas (150 g, 1.27 mol, 1.2 eq) is added over 0.75 hour. The resulting brown slurry is then stirred overnight at room temperature. The slurry is then cooled in an ice bath to 10° C. and chloroacetonitrile (94 mL, 1.48 mol, 1.4 eq) is added in one portion. Gallium chloride (205 g, 1.16 mol, 1.1 eq) is dissolved in DCM (310 mL) and added to the reaction over 0.5 h. The resulting brown slurry is then heated at reflux overnight (13-24 h). The brown solution is then cooled to rt and poured into a stirred mixture or DCM (6.4 L)) and water (6.4 L). The mixture is stirred for 1.5 to 2 h to allow the solids to dissolve. The layers are then separated and the aqueous phase is extracted with DCM (2 L). The organic layers are combined and concentrated under vacuum (about 100 mm Hg) to about 320 mL. (Crystallization occurs during the concentration.) Heptane (640 mL) is added over 1 hour and the slurry stirred overnight at room temperature. The slurry is filtered, washing the cake with heptane (200 mL). The cake is then dried overnight at 40° C. under high vacuum (about 1 mm Hg) to give 206 g (86%) of 1-(7-amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VIII
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.4 L
Type
reactant
Reaction Step Five
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.B(Cl)(Cl)Cl.[Cl:16][CH2:17][C:18]#N.[Cl-].[Ga+3].[Cl-].[Cl-].[OH2:24]>ClCCl>[NH2:11][C:9]1[C:8]([C:18](=[O:24])[CH2:17][Cl:16])=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Formula VIII
Quantity
160 g
Type
reactant
Smiles
Name
Quantity
2.4 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
94 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
205 g
Type
reactant
Smiles
[Cl-].[Ga+3].[Cl-].[Cl-]
Name
Quantity
310 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
6.4 L
Type
reactant
Smiles
O
Name
Quantity
6.4 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown slurry is then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to less than 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is then cooled in an ice bath to 10° C.
ADDITION
Type
ADDITION
Details
added to the reaction over 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown slurry is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight (13-24 h)
Duration
18.5 (± 5.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The brown solution is then cooled to rt
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1.5 to 2 h
Duration
1.75 (± 0.25) h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
The layers are then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with DCM (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum (about 100 mm Hg) to about 320 mL
CUSTOM
Type
CUSTOM
Details
(Crystallization
CONCENTRATION
Type
CONCENTRATION
Details
occurs during the concentration
ADDITION
Type
ADDITION
Details
) Heptane (640 mL) is added over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the slurry stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
washing the cake with heptane (200 mL)
CUSTOM
Type
CUSTOM
Details
The cake is then dried overnight at 40° C. under high vacuum (about 1 mm Hg)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=CC2=C(OCCO2)C1)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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